![molecular formula C10H8Cl2N2O B8580815 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 56967-27-2](/img/structure/B8580815.png)
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Vue d'ensemble
Description
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a dihydro-1,4-benzodiazepin-2-one core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Methylation: The methyl group at the 1 position is introduced via alkylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Applications De Recherche Scientifique
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets such as GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
Uniqueness
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which may influence its pharmacological profile and receptor binding affinity compared to other benzodiazepines.
Propriétés
Numéro CAS |
56967-27-2 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O |
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
5,7-dichloro-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-8-3-2-6(11)4-7(8)10(12)13-5-9(14)15/h2-4H,5H2,1H3 |
Clé InChI |
KZSORONFJRGEQN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
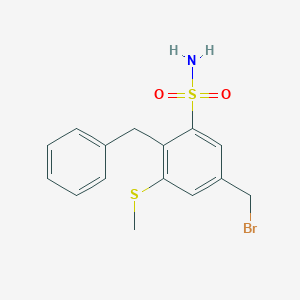
![8-Hydroxy-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8580745.png)
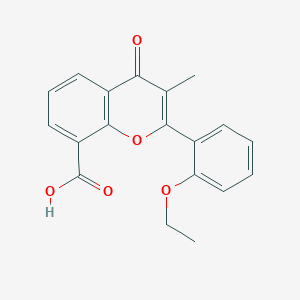
![4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine](/img/structure/B8580764.png)

![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
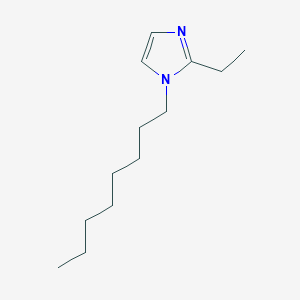
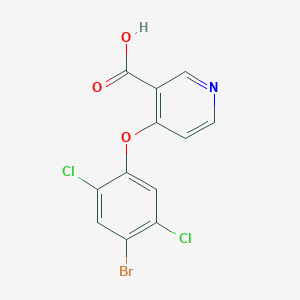
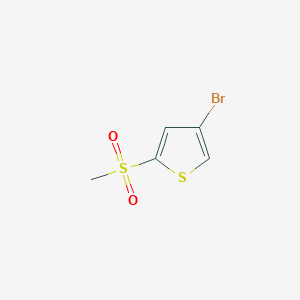
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
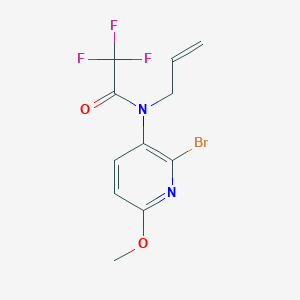
![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
